molecular formula C8H7NO2S2 B2515753 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione CAS No. 164149-45-5

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

Cat. No.: B2515753
CAS No.: 164149-45-5
M. Wt: 213.27
InChI Key: VMLQGPTXPHGMRC-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione (CAS: 164149-45-5) is a heterocyclic compound featuring a thiazolidine-2-thione core substituted at the 3-position with a furan-2-carbonyl group. The thiazolidine-2-thione scaffold is characterized by a five-membered ring containing one nitrogen atom, one sulfur atom, and a thiocarbonyl group (C=S), which serves as a key coordination site in metal complexes .

Properties

IUPAC Name

furan-2-yl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7(6-2-1-4-11-6)9-3-5-13-8(9)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLQGPTXPHGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione typically involves the reaction of furan-2-carbonyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Synthetic Routes to Thiazolidine-2-thione Derivatives

Thiazolidine-2-thione derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For 3-(Furan-2-carbonyl) substitution, the following approaches are plausible:

Nucleophilic Acylation

Acylation of thiazolidine-2-thione with furan-2-carbonyl chloride could proceed under basic conditions:

  • Reagents : Thiazolidine-2-thione, furan-2-carbonyl chloride, NaOH, CuI catalyst, ethanol solvent .

  • Conditions : 60–80°C, 16 hours under reflux .

  • Workup : Ethyl acetate extraction, column chromatography (petroleum ether/ethyl acetate) .

Expected Product :

  • 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione (yield ~65–75% based on analogous benzyl/phenyl derivatives ).

Coupling via Carbonyl Chloride Intermediate

The synthesis of 2-thioxothiazolidine-3-carbonyl chloride (a key intermediate) involves triphosgene :

  • Step 1 : React thiazolidine-2-thione with triphosgene in CH2_2Cl2_2 at 0°C .

  • Step 2 : Couple the intermediate with furan-2-carboxylic acid using a coupling agent (e.g., DCC/DMAP).

Key Data for Intermediate (from ) :

ParameterValue
Yield of Carbonyl Chloride80.37%
Melting Point88–90°C
PurificationRecrystallization (petroleum ether)

Reactivity and Functionalization

Thiazolidine-2-thiones exhibit reactivity at the sulfur and nitrogen centers. For 3-(furan-2-carbonyl) derivatives:

Ring-Opening Reactions

  • With Amines : Nucleophilic attack at the C2-thione sulfur could yield thiourea derivatives.

    • Example: Reaction with aniline to form N-phenyl-3-(furan-2-carbonyl)thiazolidine-2-carboxamide .

Cycloadditions

  • 1,3-Dipolar Cycloaddition : The thione group may participate in reactions with nitrile oxides to form thiazolo-isoxazolines .

Spectroscopic Characterization (Hypothetical)

Based on analogous compounds :

NMR Data:

  • 1^11H-NMR (CDCl3_33) :

    • Furan protons: δ 7.65 (d, J = 3.6 Hz, 1H), 6.55 (dd, J = 3.6, 1.8 Hz, 1H), 6.45 (d, J = 1.8 Hz, 1H).

    • Thiazolidine protons: δ 4.25 (t, J = 7.8 Hz, 2H), 3.38 (q, J = 7.2 Hz, 2H).

Mass Spectrometry:

  • ESI-MS : m/z calc. for C8_8H7_7NO2_2S2_2: 221.0 [M+H]+^+.

Comparative Analysis of Analogues

Relevant bioactivity data for structurally similar compounds suggests potential applications:

CompoundActivity (IC50_{50})TargetSource
6k (4-fluorophenyl)3.56 μMXanthine oxidase
4d (benzyl)N/ASynthetic intermediate

Theoretical Docking Studies

Molecular docking of 3-(furan-2-carbonyl) derivatives could predict interactions with enzymes like xanthine oxidase (XO):

  • Key Residues : Glu263, Ser347 (hydrophobic pocket) .

  • Hydrogen Bonds : Furan carbonyl with Gly260/Ile264 .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with specific biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione exhibit antimicrobial and antifungal properties, making them candidates for new antibiotic formulations.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers. Its mechanism involves disrupting cancer cell signaling pathways.
Application Details
Antimicrobial ActivityExhibits activity against bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cells; disrupts signaling pathways

Biological Studies

In biological research, the compound serves as a probe to study:

  • Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, which is crucial for understanding metabolic pathways.
  • Cellular Interactions : The compound's ability to bind to biomolecules allows researchers to investigate cellular interactions and pathways effectively.

Material Science

The unique properties of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione make it suitable for applications in material science:

  • Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing more complex heterocycles which can be used in various applications including polymers and coatings.
  • Development of New Materials : The compound's characteristics may be exploited to develop materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

In a study published in the GSC Biological and Pharmaceutical Sciences, derivatives of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione were tested against MDA-MB 231 cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the compound could enhance its anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various thiazolidine derivatives, including 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Thiazolidine-2-thione derivatives vary primarily in their substituents at the 3-position. These modifications significantly impact physicochemical properties and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione 4-Methoxybenzoyl C₁₁H₁₁NO₂S₂ 253.34 High-purity API intermediate (NLT 97%)
3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione 3,5-Dimethylbenzoyl C₁₂H₁₃NOS₂ 251.37 Research chemical (in stock, $8/1g)
3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione 3,4-Dimethoxybenzoyl C₁₂H₁₃NO₃S₂ 283.03 Building block (95% purity, stored at +4°C)
3-Cinnamoyl-1,3-thiazolidine-2-thione Cinnamoyl (aromatic acryloyl) C₁₁H₉NOS₂ 235.32 Potential π-π interactions for drug design
3-Propionyl-1,3-thiazolidine-2-thione Propionyl (aliphatic) C₆H₉NOS₂ 175.27 Intermediate in ionic liquid synthesis

Key Observations :

  • Aromatic vs. Aliphatic substituents (e.g., propionyl) may increase solubility in non-polar solvents .
  • Electron-Donating Groups : Methoxy and methyl groups on benzoyl rings (e.g., 4-methoxy, 3,5-dimethyl) can alter electronic density, affecting coordination to metals or reactivity in nucleophilic reactions .
Coordination Chemistry and Metal Complexes

The thiocarbonyl sulfur in thiazolidine-2-thiones is a strong donor for metal coordination. For example:

  • Silver Complexes : 3-Benzyl-1,3-thiazolidine-2-thione forms stable Ag(I) complexes with ligands like dppf and PPh₃. IR shifts (δ(C=S) at 1275–1030 cm⁻¹) confirm sulfur-metal coordination .

Biological Activity

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of thiazolidine-2-thione derivatives with furan-2-carbaldehyde. The structural integrity of the synthesized compounds is confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The key functional groups in this compound, particularly the thiazolidine ring and the furan carbonyl, are crucial for its biological activity.

1. Xanthine Oxidase Inhibition

One of the significant biological activities of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. In a study evaluating various derivatives, compound 6k exhibited an impressive XO inhibitory potency with an IC50 value of 3.56 μmol/L , making it approximately 2.5-fold more potent than allopurinol, a standard treatment for gout .

Table 1: XO Inhibition Potency of Thiazolidine Derivatives

CompoundIC50 (μmol/L)Comparison to Allopurinol
6k3.562.5-fold more potent
Allopurinol7.86Reference
Other derivatives58.17 - 72.15Variable

2. Antitumor Activity

Research indicates that thiazolidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazolidine structures have shown significant activity against human tumor cell lines such as HuTu80 and MCF-7, with IC50 values indicating effective antiproliferative properties . The presence of electron-donating groups in the phenyl ring enhances this activity.

Table 2: Antitumor Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (μM)
Compound AHuTu8013.36
Compound BMCF-727.73
Compound CHT-297.69

3. Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated MIC values in the range of 0.008 to 0.046 μg/mL , indicating strong antibacterial potential .

Table 3: Antibacterial Activity of Thiazolidine Derivatives

CompoundBacteria TypeMIC (μg/mL)
Compound DStaphylococcus aureus0.0033
Compound EE. coli0.046

Structure-Activity Relationship (SAR)

The SAR studies highlight that specific substituents on the thiazolidine ring significantly influence biological activity. For instance, the introduction of a phenyl-sulfonamide group was found to be essential for enhancing XO inhibitory activity . Similarly, modifications at the furan or thiazolidine positions can lead to varied biological profiles.

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:

  • Case Study 1 : A derivative with a modified phenyl ring showed enhanced cytotoxicity against colorectal cancer cells, leading to further exploration in clinical trials.
  • Case Study 2 : A compound exhibiting dual action as an XO inhibitor and an antitumor agent was investigated for its potential in treating hyperuricemia and associated cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling furan-2-carbonyl chloride with 1,3-thiazolidine-2-thione derivatives under anhydrous conditions. Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reactants are critical. Catalytic methods, such as ruthenium-catalyzed alkylation, may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Yield optimization requires iterative adjustments to reaction time and catalyst loading.

Q. How can the structural and electronic properties of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction (R-factor < 0.05, T = 123 K) .
  • Spectroscopy :
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretching modes.
  • NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm) and thiazolidine ring protons (δ 3.5–4.5 ppm).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli), and assess antioxidant potential using DPPH radical scavenging assays. Cytotoxicity studies (e.g., MTT assay on HEK-293 cells) should precede advanced pharmacological testing. Dose-response curves and IC₅₀ calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Analyze binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Arg158, hydrophobic interactions with Phe149) . Validate with MD simulations (100 ns) to assess stability.

Q. What experimental strategies resolve contradictions in bioactivity data between 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione and its structural analogs?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing furan with pyridine or varying thione groups). Use isothermal titration calorimetry (ITC) to quantify binding affinities and HPLC-MS to monitor metabolic stability in vitro. Discrepancies often arise from differences in lipophilicity (logP) or steric hindrance .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives?

  • Methodological Answer : Apply the Artificial Force Induced Reaction (AFIR) method to explore transition states and intermediates. Use Gaussian 16 for intrinsic reaction coordinate (IRC) analysis. Pair computational predictions with high-throughput experimentation (HTE) to validate optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .

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